tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
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Overview
Description
“tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate” is a chemical compound with the molecular formula C10H19NO3 . It has an average mass of 201.263 Da and a monoisotopic mass of 201.136490 Da . The compound has two defined stereocentres .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Scientific Research Applications
Synthesis and Structural Characterization
- Enantioselective Synthesis of Carbocyclic Analogues : The compound is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring (Ober, Marsch, Harms, & Carell, 2004).
Chemical Synthesis and Biological Activity
- Preparation of 1,3-Disubstituted Ureas and Carbamates : This compound was utilized in the synthesis of new 1,3-disubstituted ureas and phenyl N-substituted carbamates, showing potential antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Analytical Method Development
- Trace Level Analysis of Genotoxic Impurities : A novel method was developed for the characterization and evaluation of trace levels of tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate (Acetyl BOC) and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate (Hydroxy BOC) in Bictegravir sodium active pharmaceutical ingredient, demonstrating accuracy and sensitivity (Puppala, Subbaiah, & Maheswaramma, 2022).
Synthesis for Insecticide Analogues
- Creation of Spirocyclopropanated Analogues : The compound was converted into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, highlighting its versatility in synthesizing structurally diverse analogues for pest control applications (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Drug Synthesis and Cytotoxicity Studies
- Natural Product Synthesis and Cytotoxicity Evaluation : An intermediate in the synthesis of the natural product jaspine B, the compound has shown cytotoxic activity against several human carcinoma cell lines, emphasizing its potential in cancer research (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBOERLWPQMCJ-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate |
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